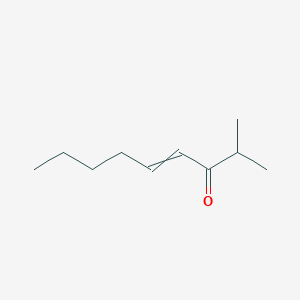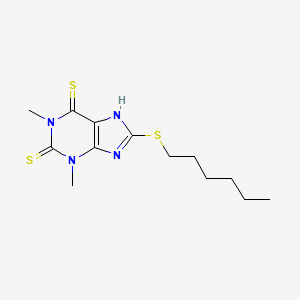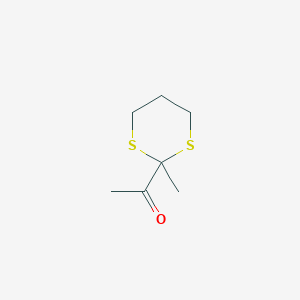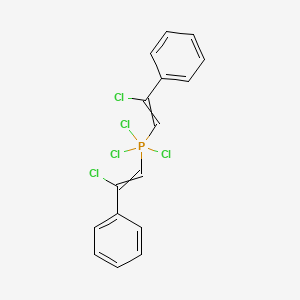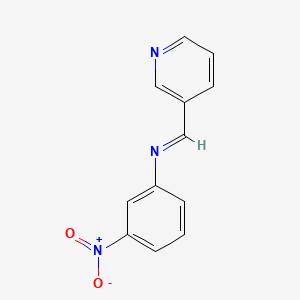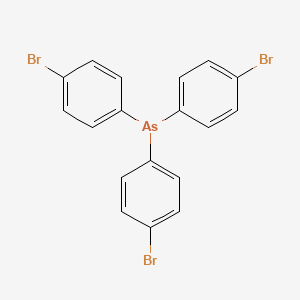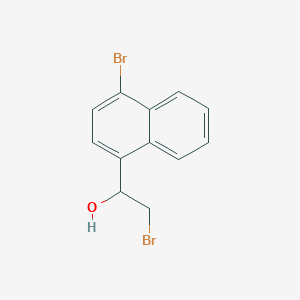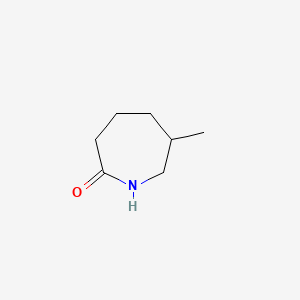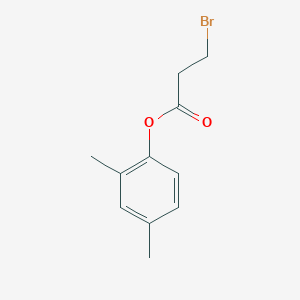
2,4-Dimethylphenyl 3-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylphenyl 3-bromopropanoate is an organic compound with the molecular formula C11H13BrO2. It is a brominated ester derivative of propanoic acid, characterized by the presence of a 2,4-dimethylphenyl group attached to the 3-bromopropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenyl 3-bromopropanoate typically involves the esterification of 3-bromopropanoic acid with 2,4-dimethylphenol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a one-pot synthesis method. This method uses acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ. The hydrogen bromide then reacts with an acrylate compound to form the desired 3-bromopropanoate ester .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethylphenyl 3-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the hydrolysis of the reducing agent.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products:
Nucleophilic Substitution: Products include 2,4-dimethylphenyl 3-hydroxypropanoate, 2,4-dimethylphenyl 3-aminopropanoate, etc.
Reduction: The major product is 2,4-dimethylphenyl 3-propanol.
Oxidation: Products include 2,4-dimethylbenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylphenyl 3-bromopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 2,4-Dimethylphenyl 3-bromopropanoate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester group can undergo hydrolysis to release the active 2,4-dimethylphenol, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethylphenyl 3-chloropropanoate
- 2,4-Dimethylphenyl 3-iodopropanoate
- 2,4-Dimethylphenyl 3-fluoropropanoate
Comparison: 2,4-Dimethylphenyl 3-bromopropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine but less reactive than iodine. This makes this compound a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
6329-87-9 |
|---|---|
Molekularformel |
C11H13BrO2 |
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
(2,4-dimethylphenyl) 3-bromopropanoate |
InChI |
InChI=1S/C11H13BrO2/c1-8-3-4-10(9(2)7-8)14-11(13)5-6-12/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
JTPSKWDJGRNKTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)CCBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


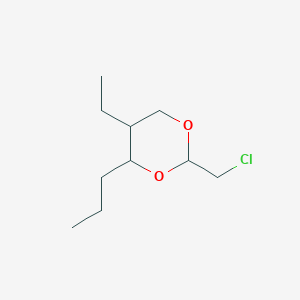
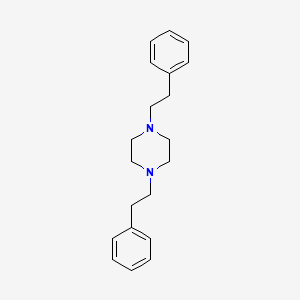
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)
